Cas no 2227679-65-2 (rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a difluorinated methoxyphenyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its stereospecific structure, which can influence biological activity and selectivity. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the cyclopropane ring contributes to conformational rigidity. The carboxylic acid group provides a handle for further derivatization, making it a versatile intermediate. Its well-defined stereochemistry (rac-(1R,2R)) ensures reproducibility in synthetic applications. Suitable for use in enantioselective synthesis and drug discovery, this compound offers a balance of reactivity and stability under standard conditions.
rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid structure
2227679-65-2 structure
Product Name:rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid
CAS No:2227679-65-2
MF:C11H10F2O3
MW:228.192110538483
CID:6194357
PubChem ID:165844632
Update Time:2025-05-26

rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid
    • 2227679-65-2
    • EN300-1763069
    • Inchi: 1S/C11H10F2O3/c1-16-9-3-5(12)2-8(13)10(9)6-4-7(6)11(14)15/h2-3,6-7H,4H2,1H3,(H,14,15)/t6-,7-/m1/s1
    • InChI Key: ZWRGRISAHNHZGG-RNFRBKRXSA-N
    • SMILES: FC1=CC(=CC(=C1[C@@H]1C[C@H]1C(=O)O)OC)F

Computed Properties

  • Exact Mass: 228.05980050g/mol
  • Monoisotopic Mass: 228.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.5Ų

rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid

Research Brief on rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 2227679-65-2)

The compound rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 2227679-65-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclopropane derivative, characterized by its unique stereochemistry and functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its pharmacokinetic properties.

Recent research published in the Journal of Medicinal Chemistry (2023) highlights the compound's role as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study demonstrated that the rac-(1R,2R) enantiomer exhibits superior binding affinity compared to its stereoisomers, with an IC50 value of 0.8 nM. Molecular docking simulations revealed that the difluoromethoxy phenyl group plays a critical role in stabilizing interactions with the COX-2 active site, while the cyclopropane ring enhances metabolic stability.

In addition to its anti-inflammatory properties, a 2024 study in ACS Chemical Biology reported the compound's potential as a modulator of G-protein coupled receptors (GPCRs). The research team observed that rac-(1R,2R)-2-(2,4-difluoro-6-methoxyphenyl)cyclopropane-1-carboxylic acid selectively activates the GPR120 receptor, which is implicated in metabolic disorders. This finding opens new avenues for developing treatments for type 2 diabetes and obesity.

The synthetic optimization of this compound has also been a focus of recent investigations. A breakthrough in the asymmetric synthesis of the (1R,2R) enantiomer was achieved using a chiral palladium catalyst, as described in Organic Letters (2023). This method improved the overall yield to 78% with >99% enantiomeric excess, addressing previous challenges in stereoselective synthesis. The scalability of this process makes it particularly attractive for industrial applications.

Pharmacokinetic studies conducted in preclinical models have shown favorable properties, including good oral bioavailability (F = 65%) and a half-life of approximately 8 hours. The compound demonstrates excellent blood-brain barrier penetration, suggesting potential applications in neurological disorders. However, researchers note that further optimization may be required to reduce plasma protein binding, which currently stands at 92%.

Several pharmaceutical companies have initiated patent filings related to derivatives of this core structure, indicating growing commercial interest. The most advanced development program, currently in Phase I clinical trials, explores its use as a novel anti-arthritic agent. Early results show significant reduction in inflammatory markers with minimal gastrointestinal side effects, a common limitation of current COX-2 inhibitors.

Future research directions include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as investigations into combination therapies. The unique physicochemical properties of this cyclopropane derivative, combined with its diverse biological activities, position it as a promising scaffold for multifunctional drug development in inflammation, metabolic diseases, and potentially oncology.

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